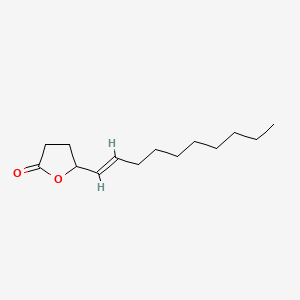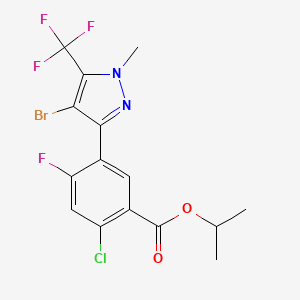
Fluazolate
Overview
Description
Fluazolate is a herbicide used for pre-emergence control of broad-leaved weeds and grasses . Its chemical name is propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1-pyrazol-3-yl]-2-chloro-4-fluorobenzoate .
Synthesis Analysis
This compound can be synthesized in up to 30% overall yield using regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies from 2-chloro-4-fluorobenzoic acid . The synthesis process involves a nine-step reaction starting from easily-obtained 2-chloro-4-fluorotoluene .Molecular Structure Analysis
The molecular formula of this compound is C15H12BrClF4N2O2 . It has an average mass of 443.619 Da and a monoisotopic mass of 441.970673 Da .Physical And Chemical Properties Analysis
This compound has a low aqueous solubility and low volatility . It has a molecular weight of 443.62 .Scientific Research Applications
Hepatic Effects Comparison
Flutamide, an antiandrogen primarily used for prostate cancer, has been studied for its idiosyncratic hepatotoxic effects. A study comparing Flutamide's gene expression profile in rats with classical aryl hydrocarbon receptor (AhR) ligands and atypical CYP1A inducers found Flutamide's gene response to be similar to AhR activators, with additional effects on CYP2B and CYP3A genes. This research provides insights into Flutamide's hepatic effects and its potential role in drug clearance-related gene networks (Coe et al., 2006).
Azole Antifungals Overview
Azole antifungals have seen significant advancements, particularly in the treatment of opportunistic and endemic fungal infections. Research on current and emerging azole antifungals, including Fluconazole and Itraconazole, highlights their safer profiles compared to older treatments like Amphotericin B and Ketoconazole. This review provides an extensive overview of azole antifungals' applications in treating systemic and superficial fungal infections, outlining their efficacy, safety, and resistance issues (Sheehan et al., 1999).
Synthesis Strategies
The synthesis of Fluazolate, starting from commercially available precursors, highlights key methodologies in creating this compound. Two main strategies, regioselective cyclocondensation and nucleophilic substitution-cyclization, are employed to achieve this compound in significant yields. This research contributes to the understanding of synthetic routes for this compound, potentially impacting its production and availability for further study (Hsieh et al., 2016).
Dissipation in Environmental Settings
The degradation of this compound in water under different pH conditions was studied to understand its environmental fate. Results showed a negligible effect of pH on this compound's dissipation, with almost complete degradation within 17 weeks. This research is crucial for assessing this compound's environmental impact and its persistence in aquatic environments (Rani et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Fluazolate is a herbicide that primarily targets broad-leaved weeds and grasses It belongs to the phenylpyrazole herbicide group , which is known to have diverse targets depending on the specific compound.
Mode of Action
Phenylpyrazole herbicides typically work by inhibiting key enzymes or disrupting biochemical pathways essential for the growth and survival of the target organisms
Pharmacokinetics
It is known that this compound has low aqueous solubility and low volatility , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of this compound’s action is the control of broad-leaved weeds and grasses . By inhibiting key biochemical processes, this compound impairs the growth and survival of these plants.
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. It is known to be moderately persistent in soil systems, depending on local conditions .
Biochemical Analysis
Biochemical Properties
Fluazolate plays a significant role in biochemical reactions, particularly as a leukotriene B4 receptor antagonist . It interacts with leukotriene B4 receptors, inhibiting leukotriene B4-induced chemotaxis. This interaction is crucial in the inhibition of inflammatory responses, making this compound potentially useful in treating inflammatory diseases such as asthma, rheumatoid arthritis, and skin diseases . The compound’s interaction with leukotriene B4 receptors involves binding to these receptors, thereby blocking the signaling pathways that lead to inflammation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. By inhibiting leukotriene B4 receptors, this compound can reduce inflammation at the cellular level. This inhibition affects cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound’s impact on gene expression and cellular metabolism is significant, as it can alter the expression of genes involved in inflammation and immune responses . The compound’s ability to modulate these pathways highlights its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a leukotriene B4 receptor antagonist. This compound binds to leukotriene B4 receptors, preventing leukotriene B4 from interacting with these receptors. This binding inhibits the downstream signaling pathways that lead to inflammation. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses . The compound’s ability to inhibit leukotriene B4-induced chemotaxis further underscores its role in reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a microbial half-life ranging from 40 to 70 days . Over time, this compound may degrade, potentially reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation. The stability and degradation of this compound must be carefully monitored to ensure its continued effectiveness in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leukotriene B4-induced chemotaxis, reducing inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential neurotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a leukotriene B4 receptor antagonist. The compound interacts with enzymes and cofactors involved in the metabolism of leukotrienes, influencing metabolic flux and metabolite levels . By inhibiting leukotriene B4 receptors, this compound can alter the production and degradation of leukotrienes, thereby modulating inflammatory responses. Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s low aqueous solubility and low volatility influence its distribution . This compound may interact with transporters and binding proteins that facilitate its movement within cells. Additionally, the compound’s localization and accumulation in specific tissues can affect its efficacy and potential side effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.
properties
IUPAC Name |
propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQIONHGSFYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057999 | |
| Record name | Fluazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174514-07-9 | |
| Record name | Fluazolate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUAZOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of fluazolate?
A1: this compound is a herbicide primarily used for controlling grass weeds in winter wheat fields. [, ] It can be used alone or in combination with other herbicides, such as flucarbazone sodium, for enhanced efficacy against a broader range of weeds. []
Q2: How does this compound affect weed growth?
A2: While the exact mechanism of action isn't detailed in the provided research, this compound effectively controls grass weeds, suggesting it likely targets a metabolic pathway essential for their growth and development. [, ] Further research is needed to pinpoint the specific target site and downstream effects.
Q3: Are there efficient synthetic routes for producing this compound?
A5: Yes, one approach utilizes regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization reactions to synthesize this compound. [] Another method employs a novel class of mesoionic reagents called 4-trifluoromethylsydnones, which undergo regioselective alkyne cycloaddition reactions, ultimately leading to the formation of 5-trifluoromethylpyrazoles, including this compound. []
Q4: What is the impact of application timing and dosage on this compound efficacy?
A6: While specific data isn't detailed in the provided abstracts, research suggests that the timing and dosage of this compound application can significantly influence its effectiveness against weeds and its impact on wheat yield. [] This highlights the need for further research to establish optimal application strategies that maximize weed control while minimizing potential negative effects on the crop.
Q5: What analytical techniques are used to study this compound?
A7: Gas chromatography with electron capture detection (GC-ECD) using a capillary system is employed to quantify this compound residues in water samples. [] This technique allows for sensitive and accurate measurement of this compound concentrations, enabling researchers to track its degradation over time. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)
![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)
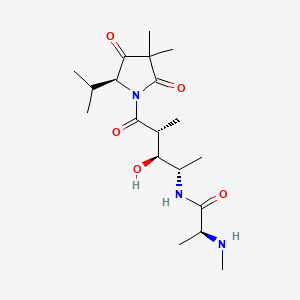
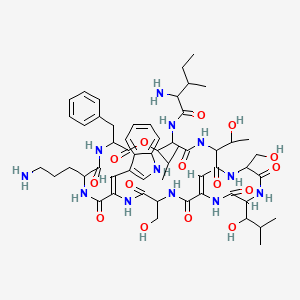
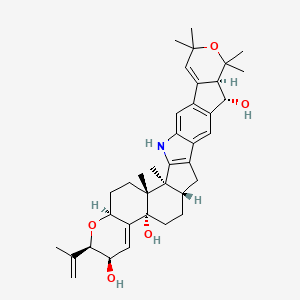

![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)


